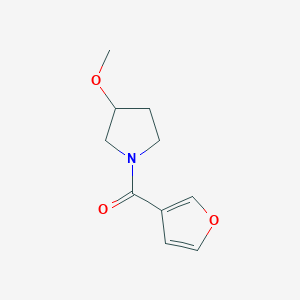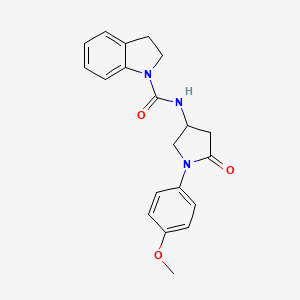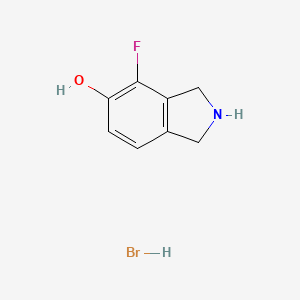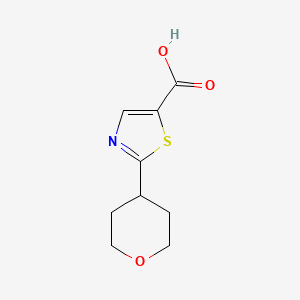![molecular formula C12H19NO5 B2601314 3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2503202-32-0](/img/structure/B2601314.png)
3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Synthesis and Bicyclic Amino Acid Derivatives
The molecule has applications in the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions. These reactions form the basis for synthesizing complex organic compounds with high enantiomeric excess, which are crucial for developing pharmaceuticals and materials with specific chiral properties. Waldmann and Braun (1991) demonstrated the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, highlighting the molecule's role in asymmetric cycloadditions and its potential in synthesizing chiral compounds with up to 90:10 diastereomeric excess for the exo isomers (Waldmann & Braun, 1991).
Synthesis of Tetrahydrofuran-Dicarboxylic Acid Derivatives
Another application includes the efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from 5-norborne-2-ol. This synthesis pathway is crucial for creating compounds that have potential applications in material science and drug development due to their unique structural features and functional group versatility. The work by Wang et al. (2001) provides an example of how such compounds can be synthesized with high efficiency and yield, demonstrating the molecule's utility in organic synthesis (Wang et al., 2001).
Chemical Rearrangements
In the study of chemical rearrangements, the molecule has been utilized in exploring the sulfuric acid-promoted rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes. This rearrangement leads to the formation of 2-oxa-4-azabicyclo[3.3.1]non-3-en-6-one derivatives, showcasing its role in studying reaction mechanisms and developing novel synthetic pathways for complex organic molecules. Agafontsev and Tkachev (2005) discussed this rearrangement, providing insights into the mechanism and potential applications of the resulting compounds (Agafontsev & Tkachev, 2005).
特性
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-7-11(13-9(16)18-10(2,3)4)5-12(6-11,17-7)8(14)15/h7H,5-6H2,1-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAUJLNBSICFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2601231.png)
![5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2601235.png)

![N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2601238.png)

![1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-{[1-(4-methylbenzyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2601241.png)






![ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2601253.png)

